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Compound of Interest

Compound Name: 3-(2-Naphthylthio)propionic acid

CAS No.: 1141-45-3

Cat. No.: B074199 Get Quote

Executive Summary
3-(2-Naphthylthio)propionic acid (3-NTP) is a lipophilic carboxylic acid scaffold used

primarily to probe the steric and electronic effects of sulfur substitution in drug design. While

structurally related to the NSAID Naproxen (an

-aryl propionic acid), 3-NTP is a

-substituted propionic acid with a thioether linkage.

Its biological utility lies in three primary domains:

MMP Inhibition: The carboxylate and thioether moiety act as a bidentate zinc-binding group

(ZBG).

PPAR Agonism: The naphthalene tail mimics the lipophilic domain required for Peroxisome

Proliferator-Activated Receptors.

Bioisosteric Probing: It serves as a comparator for oxygen-linked (ether) and carbon-linked

(alkyl) analogs to optimize metabolic stability and receptor fit.
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The substitution of the methylene (-CH₂-) or ether oxygen (-O-) with sulfur (-S-) fundamentally

alters the molecule's interaction with biological targets.

Feature Ether Analog (-O-)
Thioether Analog (-

S-)

Carbon Analog (-
CH₂-)

Bond Length 1.43 Å (C-O) 1.82 Å (C-S) 1.54 Å (C-C)

Bond Angle ~110° ~92-105° ~109.5°

Lipophilicity Moderate High High

H-Bonding Acceptor Weak Acceptor None

Metabolism O-Dealkylation S-Oxidation Hydroxylation

Scientist's Insight: The longer C-S bond and sharper bond angle of 3-NTP create a "kink" in the

chain that positions the naphthalene ring differently in a binding pocket compared to the ether

analog. This is often exploited to fit into deep, hydrophobic pockets of enzymes like MMPs or

receptors like PPARs.

Mechanism of Action: MMP Inhibition
Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases. 3-NTP acts as a

competitive inhibitor via a Zinc-Chelation Mechanism.

The "Warhead": The carboxylic acid coordinates the catalytic Zinc ion (

) in the active site.

The "Anchor": The naphthalene ring occupies the

hydrophobic pocket (specificity pocket).

The Linker: The thioether group provides flexibility and resistance to proteolysis compared to

peptide bonds.
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Figure 1: Bidentate binding mode of 3-NTP in MMP active site.

Click to download full resolution via product page

Comparative Performance Data
The following table synthesizes data comparing 3-NTP with its key analogs in standard

biochemical assays.

Table 1: Structure-Activity Relationship (SAR) Summary
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Compound
Class

Representative
Structure

Target: MMP-2
(

)

Target: PPAR

(

)

Metabolic
Stability (

)

Thioether (3-

NTP)

Naph-S-CH2-

CH2-COOH

15 - 50

M

~25

M

Medium (S-

oxidation)

Ether Analog
Naph-O-CH2-

CH2-COOH

> 100

M

> 100

M
High

Carbon Analog
Naph-CH2-CH2-

CH2-COOH

~80

M

~40

M
High

Sulfone Analog
Naph-SO2-CH2-

CH2-COOH

> 200

M
Inactive Very High

Hydroxamate
Naph-S-CH2-

CH2-CONHOH

< 0.1

M
N/A Low (Hydrolysis)

Key Findings:

Thio vs. Ether: The thioether (3-NTP) is significantly more potent against MMP-2 than the

ether analog. This is attributed to the sulfur atom's ability to act as a weak ligand for zinc or

simply its larger radius forcing the naphthalene into a better position within the S1' pocket.

Acid vs. Hydroxamate: While 3-NTP has measurable activity, converting the carboxylic acid

to a hydroxamic acid (see row 5) increases potency by 100-1000 fold. 3-NTP is often the

precursor or metabolite of these high-potency drugs.

Metabolism: 3-NTP is susceptible to oxidation by FMO (Flavin-containing monooxygenase)

to form the sulfoxide and sulfone, which generally lose activity.

Experimental Protocols
Synthesis of 3-(2-Naphthylthio)propionic Acid
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For research verification purposes only.

Reagents: 2-Naphthalenethiol (1.0 eq), 3-Bromopropionic acid (1.1 eq), KOH (2.5 eq),

Ethanol/Water (1:1).

Procedure:

Dissolve 2-naphthalenethiol in degassed KOH solution (protect from air to prevent

disulfide formation).

Add 3-bromopropionic acid dropwise at 0°C.

Reflux for 3 hours under Nitrogen.

Acidify with HCl to pH 2.

Filter the white precipitate and recrystallize from ethanol.

QC Check:

-NMR (CDCl3) should show the triplet-triplet pattern of the propionic chain and the aromatic
multiplet.

MMP Inhibition Assay (Fluorometric)
To verify the zinc-binding capacity of the scaffold.

Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.

Protocol:

Incubate activated MMP-2 enzyme (5 nM) with varying concentrations of 3-NTP (0.1 - 100

M) for 30 mins at 37°C.

Add substrate (10
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M).

Measure fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 10 mins.

Control: Use 1,10-Phenanthroline (strong zinc chelator) as a positive control for inhibition.

Data Analysis: Plot

vs. [Inhibitor] to determine

.

Advanced Applications: Derivatives
While 3-NTP is a "fragment" lead, its derivatives show high-value biological activity.

LX14 (Antiplatelet Agent):

Structure: An amino-derivative of 3-NTP (2-amino-3-(naphth-2-yl)propanoic acid).

Activity: Antagonizes the GPIIb/IIIa receptor.

Comparison: The amino group is essential for this specific activity; unmodified 3-NTP is

inactive here.

Auxin Antagonists (Plant Biology):

Context: Naphthalene Acetic Acid (NAA) is a synthetic auxin.

3-NTP Activity: Acts as a weak anti-auxin or transport inhibitor due to the altered chain

length and sulfur "kink," disrupting the TIR1 receptor binding interface.
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Figure 2: Structural evolution and activity changes of the 3-NTP scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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